

## No Publicly Available Experimental Data for FPI-1602 Prevents Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FPI-1602  |           |
| Cat. No.:            | B12414772 | Get Quote |

A comprehensive review of scientific literature, patent databases, and clinical trial registries reveals a significant lack of publicly available information regarding the experimental findings for the compound designated as **FPI-1602** (CAS No. 1452460-31-9). While this chemical entity is available for purchase from commercial suppliers, there are no accessible studies detailing its mechanism of action, preclinical or clinical trial results, or any associated experimental data. Consequently, a comparison guide on the reproducibility of its experimental findings cannot be constructed at this time.

Efforts to identify **FPI-1602** through its chemical structure and alternative nomenclature have also failed to yield any substantive scientific reports. The initial search for compounds with the "FPI" designation primarily identified a pipeline of targeted alpha therapies developed by Fusion Pharmaceuticals, including FPI-1434 and FPI-2265, which are currently in clinical development for various cancers. However, there is no discernible link between these biologics and the small molecule **FPI-1602**. Another unrelated compound, MK-1602 (Ubrogepant), a CGRP receptor antagonist for migraine, was also identified and ruled out.

Without access to the primary experimental protocols and resulting data for **FPI-1602**, a foundational requirement for assessing reproducibility is absent. Key elements of the requested guide, such as structured data tables for comparison, detailed methodologies, and signaling pathway diagrams, cannot be generated.

This absence of public data suggests that **FPI-1602** may be an early-stage research compound with findings that have not yet been published, a proprietary molecule whose data remains







confidential, or a compound that was not pursued beyond initial synthesis. For researchers, scientists, and drug development professionals interested in this molecule, the path forward would necessitate either direct engagement with its originators or the initiation of primary research to establish its biological activity and therapeutic potential. Until such foundational data becomes publicly available, any analysis of the reproducibility of its experimental findings remains impossible.

To cite this document: BenchChem. [No Publicly Available Experimental Data for FPI-1602
Prevents Reproducibility Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414772#reproducibility-of-fpi-1602-experimental-findings]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com